molecular formula C14H22N2O3 B6790770 N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6790770
M. Wt: 266.34 g/mol
InChI Key: OZRCURCVBTXNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of pyran and azaspiro moieties, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c17-13(15-8-12-2-1-5-19-9-12)16-10-14(11-16)3-6-18-7-4-14/h2H,1,3-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCURCVBTXNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CNC(=O)N2CC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting with the preparation of the pyran and azaspiro intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-2H-pyran: A simpler compound with a similar pyran ring structure.

    2-Azaspiro[3.5]nonane: A related spirocyclic compound with a similar azaspiro framework.

Uniqueness

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-7-oxa-2-azaspiro[35]nonane-2-carboxamide is unique due to its combination of pyran and azaspiro moieties, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.